molecular formula C24H30FN3O B3809944 2-(4-ethyl-1-piperazinyl)-N-[2-(2-fluorophenyl)ethyl]-2-indanecarboxamide

2-(4-ethyl-1-piperazinyl)-N-[2-(2-fluorophenyl)ethyl]-2-indanecarboxamide

Cat. No. B3809944
M. Wt: 395.5 g/mol
InChI Key: HFAMTEUKJJKEJT-UHFFFAOYSA-N
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Description

2-(4-ethyl-1-piperazinyl)-N-[2-(2-fluorophenyl)ethyl]-2-indanecarboxamide is a chemical compound that has been extensively researched for its potential therapeutic applications. It is a potent and selective inhibitor of the dopamine transporter, which plays a crucial role in the regulation of dopamine neurotransmission in the brain.

Mechanism of Action

The mechanism of action of 2-(4-ethyl-1-piperazinyl)-N-[2-(2-fluorophenyl)ethyl]-2-indanecarboxamide involves the inhibition of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By inhibiting the dopamine transporter, this compound increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-ethyl-1-piperazinyl)-N-[2-(2-fluorophenyl)ethyl]-2-indanecarboxamide include increased dopamine neurotransmission, which has been shown to have therapeutic effects in the treatment of various neurological and psychiatric disorders. It has also been shown to have minimal effects on other neurotransmitter systems, such as serotonin and norepinephrine, which may contribute to its selectivity and reduced side effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-ethyl-1-piperazinyl)-N-[2-(2-fluorophenyl)ethyl]-2-indanecarboxamide for lab experiments is its high selectivity for the dopamine transporter, which allows for specific targeting of dopaminergic neurotransmission. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability and require the use of organic solvents for administration.

Future Directions

There are several future directions for research on 2-(4-ethyl-1-piperazinyl)-N-[2-(2-fluorophenyl)ethyl]-2-indanecarboxamide, including:
1. Further studies on the pharmacokinetics and pharmacodynamics of this compound to better understand its efficacy and safety in humans.
2. Investigation of the potential therapeutic applications of this compound in the treatment of other neurological and psychiatric disorders, such as schizophrenia and attention deficit hyperactivity disorder.
3. Development of novel derivatives of this compound with improved solubility and bioavailability for more effective administration.
4. Exploration of the potential use of this compound as a research tool for studying dopaminergic neurotransmission and related disorders.
In conclusion, 2-(4-ethyl-1-piperazinyl)-N-[2-(2-fluorophenyl)ethyl]-2-indanecarboxamide is a promising compound with potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Its high selectivity for the dopamine transporter and minimal effects on other neurotransmitter systems make it an attractive target for further research and development.

Scientific Research Applications

2-(4-ethyl-1-piperazinyl)-N-[2-(2-fluorophenyl)ethyl]-2-indanecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and addiction. It has been shown to be a potent and selective inhibitor of the dopamine transporter, which is a key target for the treatment of these disorders.

properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-N-[2-(2-fluorophenyl)ethyl]-1,3-dihydroindene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30FN3O/c1-2-27-13-15-28(16-14-27)24(17-20-8-3-4-9-21(20)18-24)23(29)26-12-11-19-7-5-6-10-22(19)25/h3-10H,2,11-18H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFAMTEUKJJKEJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2(CC3=CC=CC=C3C2)C(=O)NCCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-ethyl-1-piperazinyl)-N-[2-(2-fluorophenyl)ethyl]-2-indanecarboxamide
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2-(4-ethyl-1-piperazinyl)-N-[2-(2-fluorophenyl)ethyl]-2-indanecarboxamide
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